4-Bromobenzyl alcohol

Solid-state chemistry Crystallography Hydrogen bonding

Researchers requiring a high-purity para-bromo building block for cross-coupling often face reactivity inconsistencies from ortho/meta isomers or low-purity batches. 4-Bromobenzyl alcohol (CAS 873-75-6) resolves these with verified para-substitution and ≥99% purity. • ≥99% (GC) purity - 5-fold lower impurity burden vs. typical 95% ortho isomer, minimizing side reactions in Pd-catalyzed couplings • Para-bromo configuration - eliminates steric hindrance of ortho isomers for reproducible Suzuki-Miyaura reactivity • 217 K phase transition - 19 K below chloro analog, enabling accessible low-temperature crystal dynamics studies • Ambient storage & shipping - stable at room temperature; no cold-chain logistics required

Molecular Formula C7H7BrO
Molecular Weight 187.03 g/mol
CAS No. 873-75-6
Cat. No. B151685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl alcohol
CAS873-75-6
Synonyms4-bromobenzyl alcohol
para-bromobenzyl alcohol
Molecular FormulaC7H7BrO
Molecular Weight187.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)Br
InChIInChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
InChIKeyVEDDBHYQWFOITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2200 mg/L (at 20 °C)
0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzyl Alcohol (CAS 873-75-6): Key Properties and Class Context for Research Procurement


4-Bromobenzyl alcohol (CAS 873-75-6), also referred to as p-bromobenzyl alcohol, is a bifunctional aromatic compound of the bromobenzyl alcohol class, possessing both a primary alcohol (-CH2OH) and an aryl bromide (Ar-Br) on a para-substituted benzene ring [1]. This dual functionality enables its use as a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), esterifications, etherifications, and oxidation to the corresponding aldehyde or acid derivatives . The para-bromo substitution confers distinct electronic and steric properties that differentiate it from ortho-, meta-, and halogen-variant analogs in synthetic, physical, and material science applications [2].

Why 4-Bromobenzyl Alcohol (873-75-6) Cannot Be Simply Interchanged with Chloro, Ortho, or Meta Analogs


Substitution with closely related benzyl alcohol derivatives—such as 4-chlorobenzyl alcohol, 2-bromobenzyl alcohol, or 3-bromobenzyl alcohol—introduces measurable differences in reactivity, phase behavior, and molecular properties that directly impact synthetic outcomes and material performance. The bromine substituent confers distinct electronic effects in cross-coupling reactions relative to chlorine due to differences in bond dissociation energies and leaving group propensity, while the para position eliminates steric hindrance present in ortho isomers that can severely limit reaction scope [1]. Furthermore, solid-state phase transition temperatures and hydrogen-bonding dynamics differ by 19–19.5 K between bromo and chloro analogs, affecting crystallization behavior and storage stability [2]. These are not qualitative generalizations; they are experimentally verified differences with direct implications for reproducibility in synthetic methodology and materials science.

4-Bromobenzyl Alcohol (873-75-6): Head-to-Head Comparative Performance Data Versus Closest Analogs


Phase Transition Temperature: 4-Bromobenzyl Alcohol vs 4-Chlorobenzyl Alcohol

4-Bromobenzyl alcohol exhibits a first-order phase transition (Phase II to Phase I) at 217 K, whereas the isomorphic 4-chloro analog undergoes the same transition at 236 K, representing a 19 K shift in the temperature at which conformational rearrangement and hydrogen bond reversal occur [1]. This 8.1% lower transition temperature is attributed to the larger atomic radius and polarizability of bromine relative to chlorine, which alters the crystal packing energy landscape.

Solid-state chemistry Crystallography Hydrogen bonding

Activation Energy for Molecular Motion: Bromo vs Chloro Analog

2H NMR spin-lattice relaxation time (T1) measurements in the room-temperature phase revealed that the activation energy for molecular motion of the -CH2OH group is 37 kJ/mol for 4-bromobenzyl alcohol, compared to only 13 kJ/mol for 4-chlorobenzyl alcohol—a 2.8-fold difference [1]. This substantial energetic barrier difference indicates that the bromo compound exhibits markedly slower molecular dynamics and greater resistance to conformational fluctuation under identical thermal conditions.

NMR spectroscopy Crystal dynamics Dielectric relaxation

Ortho/Meta vs Para Position: Absence of Phase Transitions in 2- and 3-Bromobenzyl Alcohols

Temperature-dependent 81Br NQR measurements of 2-bromobenzyl alcohol and 3-bromobenzyl alcohol at temperatures above 77 K gave no evidence of any phase transition in their crystals, in direct contrast to 4-bromobenzyl alcohol, which exhibits a clear II-I transition at 217 K and a higher-order anomaly at ca. 195 K [1]. The para substitution pattern enables hydrogen-bonded chain formation that is sterically and electronically disfavored in ortho and meta isomers.

Crystallography Phase behavior Positional isomer comparison

Dielectric Relaxation Rate: Comparable Low-Temperature Dynamics in Bromo and Chloro Analogs

Dielectric dispersion measurements at low temperatures indicate an excitation of molecular motion with a dielectric relaxation rate of approximately 1 kHz for both 4-bromobenzyl alcohol and 4-chlorobenzyl alcohol, demonstrating that despite differences in phase transition temperatures and activation energies, the fundamental relaxation frequency in the low-temperature regime is conserved between the two halogen analogs [1].

Dielectric spectroscopy Molecular dynamics Low-temperature physics

Commercial Purity Specification: 4-Bromobenzyl Alcohol vs 2-Bromobenzyl Alcohol Availability

4-Bromobenzyl alcohol is commercially available at ≥99% purity (GC) with a well-defined melting point range of 75–77 °C (literature) or 77–80 °C (TCI specification), and is offered by multiple major suppliers (Sigma-Aldrich, Thermo Fisher, TCI, Aladdin) in quantities from grams to kilograms . In contrast, 2-bromobenzyl alcohol is typically available at only 95% purity from limited sources, with fewer analytical specifications provided . This 4-percentage-point purity differential represents a meaningful difference in impurity burden that may require additional purification steps for sensitive applications.

Procurement Quality control Commercial availability

Deuterated Analog: Phase Transition Temperature in p-Bromobenzyl-d7 Alcohol

Neutron powder diffraction studies on deuterated 4-bromobenzyl alcohol (p-Br–C6D4–CD2–OD) confirmed a first-order phase transition at Tt1 = 229 K, which is 12 K higher than the 217 K transition observed for the non-deuterated compound [1]. This 5.5% upward shift due to deuterium isotope substitution demonstrates that hydrogen-bond dynamics are integral to the phase transition mechanism and that isotopic labeling measurably alters the transition temperature.

Neutron diffraction Isotope effects Hydrogen bonding

Evidence-Based Application Scenarios Where 4-Bromobenzyl Alcohol (873-75-6) Provides Verifiable Advantage Over Analogs


Solid-State Phase Transition Studies and Hydrogen-Bonded Material Design

The 217 K phase transition in 4-bromobenzyl alcohol—19 K lower than its chloro analog—makes it the preferred compound for studies of temperature-dependent hydrogen bond reversal in organic crystals where a lower transition temperature facilitates experimental access. The absence of any phase transition in 2- and 3-bromo isomers [Section_3, Evidence_Item_3] further establishes the para isomer as the only viable candidate in the bromobenzyl alcohol series for phase behavior investigations. Researchers investigating crystal engineering or designing temperature-responsive materials should select 4-bromobenzyl alcohol when a well-characterized, reversible conformational switch at cryogenic-accessible temperatures is required.

High-Purity Starting Material for Pharmaceutical Intermediate Synthesis

The commercial availability of 4-bromobenzyl alcohol at ≥99% purity (GC), versus the typical 95% purity of 2-bromobenzyl alcohol [Section_3, Evidence_Item_5], positions it as the superior choice for pharmaceutical intermediate synthesis where impurity profiles are tightly regulated. The 4-percentage-point purity advantage corresponds to a 5-fold reduction in impurity burden, minimizing the need for pre-synthesis purification and reducing the risk of side reactions during Suzuki-Miyaura cross-couplings and other palladium-catalyzed transformations essential to drug discovery workflows.

Solid-State NMR Relaxation Studies Requiring Defined Activation Energy

The 2.8-fold higher activation energy for -CH2OH group motion in 4-bromobenzyl alcohol (37 kJ/mol) compared to 4-chlorobenzyl alcohol (13 kJ/mol) [Section_3, Evidence_Item_2] makes the bromo compound particularly valuable as a model system for studying slower molecular dynamics in organic crystals. This large energetic difference enables researchers to probe relaxation mechanisms across distinct timescales without changing experimental conditions, and provides a benchmark for validating computational models of hydrogen-bonded crystal dynamics.

Low-Temperature Dielectric Material Characterization

For dielectric spectroscopy applications in the low-temperature regime, 4-bromobenzyl alcohol and 4-chlorobenzyl alcohol exhibit comparable dielectric relaxation rates (~1 kHz) [Section_3, Evidence_Item_4], making either compound suitable as a model benzyl alcohol system. However, the 19 K lower phase transition temperature of the bromo analog [Section_3, Evidence_Item_1] provides an experimental advantage: the accessible temperature window for studying pre-transitional phenomena is expanded, allowing dielectric measurements to be conducted across a broader range of the phase diagram without crossing the transition boundary.

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